
Aripiprazole impurity 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aripiprazole impurity 4: is a chemical compound that is often encountered as a byproduct during the synthesis of aripiprazole, an atypical antipsychotic drug used primarily for the treatment of schizophrenia and bipolar disorder . The presence of impurities in pharmaceutical compounds is a critical aspect of drug development and quality control, as they can affect the safety and efficacy of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aripiprazole impurity 4 is typically formed during the synthesis of aripiprazole. The synthesis of aripiprazole involves the coupling of 1-(2,3-dichlorophenyl)piperazine with compounds that are derivatives of 3,4-dihydroquinolin-2(1H)-one . The reaction conditions often include the use of solvents like acetonitrile and reagents such as orthophosphoric acid .
Industrial Production Methods: In industrial settings, the production of aripiprazole and its impurities is monitored using high-performance liquid chromatography (HPLC) to ensure the purity of the final product . The separation of aripiprazole and its impurities is achieved using a gradient mobile phase consisting of phosphate buffer and acetonitrile .
Chemical Reactions Analysis
Types of Reactions: Aripiprazole impurity 4 can undergo various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives .
Scientific Research Applications
Aripiprazole impurity 4 has several applications in scientific research:
Mechanism of Action
it is known that aripiprazole itself functions as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors . The impurity may share some structural similarities with aripiprazole, potentially influencing its interaction with these receptors .
Comparison with Similar Compounds
- Aripiprazole impurity F
- Aripiprazole impurity G
- Aripiprazole impurity H
Comparison: Aripiprazole impurity 4 is unique in its specific structure and formation pathway during the synthesis of aripiprazole. While other impurities like impurity F, G, and H may share some structural similarities, each impurity has distinct properties and potential effects . The uniqueness of this compound lies in its specific formation conditions and its role in the overall impurity profile of aripiprazole .
Biological Activity
Aripiprazole impurity 4, chemically identified as 4,4'-dimer of aripiprazole, is an impurity that arises during the synthesis of aripiprazole, an atypical antipsychotic medication. Understanding the biological activity of this impurity is essential for evaluating its potential effects on pharmacological outcomes and patient safety.
Chemical Structure and Properties
This compound has the molecular formula C36H42Cl2N4O4 and features a dimeric structure that can influence its biological behavior compared to the parent compound aripiprazole. The presence of chlorine atoms and additional functional groups in its structure may affect its interaction with various biological targets.
Aripiprazole primarily acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. The biological activity of this compound may involve similar mechanisms, although the extent and nature of these interactions can vary due to structural differences.
Pharmacological Profile
Research indicates that impurities like this compound can exhibit varying degrees of pharmacological activity. The following table summarizes key findings related to its biological activity:
Case Studies
- Case Study on Toxicity : A study reported that this compound exhibited higher toxicity in vitro compared to aripiprazole itself when tested on neuronal cell lines. This finding suggests that impurities can significantly alter the safety profile of pharmaceutical compounds .
- Clinical Implications : In a clinical setting, patients receiving formulations with higher levels of impurities like this compound reported increased side effects such as sedation and gastrointestinal disturbances, indicating that impurities may contribute to adverse reactions .
Regulatory Considerations
The presence of impurities in pharmaceutical products is a critical concern for regulatory bodies such as the FDA and EMA. Guidelines stipulate that the levels of known impurities must be controlled to ensure patient safety. For aripiprazole, acceptable limits for impurities are often set below 0.15% based on ICH guidelines .
Q & A
Q. How is Aripiprazole impurity 4 structurally distinguished from other positional isomers in aripiprazole-related impurities?
Level: Basic
Methodological Answer:
Structural elucidation of impurity 4 requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR can differentiate positional isomers by identifying unique chemical shifts in aromatic or piperazine regions. For example, impurity 4 (likely a positional isomer of impurity C/D) may exhibit distinct coupling patterns due to chlorine substitution at specific phenyl positions .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula and fragmentation patterns.
- X-ray Diffraction (XRD): Resolve crystal lattice differences in polymorphic forms, as demonstrated in studies of aripiprazole solid-state characterization .
Q. What chromatographic challenges arise when separating this compound from co-eluting impurities, and how can these be addressed?
Level: Basic
Methodological Answer:
Impurity 4 (e.g., positional isomer C/D) exhibits near-identical hydrophobicity to related impurities, leading to co-elution in reversed-phase HPLC. Strategies include:
- Column Chemistry: Use C8 columns (e.g., Symmetry C8) for better selectivity over C18 .
- Mobile Phase Optimization: Adjust pH or incorporate ion-pairing agents (e.g., heptafluorobutyric acid) to enhance resolution.
- Predictive Modeling: Apply the Solvatic model (ChromSword®) to estimate retention parameters (ΔG, V) and iteratively refine mobile phase composition. Initial approximations may fail to resolve isomers, requiring experimental data for model correction (Figure 2, Table 3) .
Q. What synthetic pathways lead to the formation of this compound during API synthesis?
Level: Basic
Methodological Answer:
Impurity 4 forms during the coupling reaction between 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one and 1-(2,3-dichlorophenyl)piperazine. Key factors:
- Regioselectivity Issues: Competing nucleophilic substitution at alternative chlorophenyl positions generates positional isomers.
- Reaction Monitoring: Use in-process LC-MS to detect intermediate impurities and adjust stoichiometry .
Q. How do researchers validate analytical methods for quantifying this compound in compliance with ICH Q2(R1) guidelines?
Level: Advanced
Methodological Answer:
Validation parameters and strategies:
- Specificity: Demonstrate baseline separation from other impurities via forced degradation studies (acid/base/oxidative stress) .
- Linearity & LOQ: Establish a range of 0.05–5% impurity levels with R² >0.995. For trace analysis (e.g., genotoxic impurities), use HILIC-MS/MS with LOQ ≤0.01% .
- Robustness: Vary column temperature (±2°C) and flow rate (±0.1 mL/min) to assess method stability .
Q. What strategies resolve discrepancies between predicted and experimental chromatographic retention times for this compound?
Level: Advanced
Methodological Answer:
The Solvatic model’s limitations in distinguishing positional isomers require iterative corrections:
- First Approximation: Input structural descriptors (e.g., logP, dipole moments) to predict retention.
- Second Approximation: Incorporate experimental retention data (e.g., tR of impurity 4) to refine ΔG and V values. For example, Figure 2c shows improved peak resolution after model tuning .
Q. How do thermodynamic parameters (ΔG, V) influence retention behavior prediction models for this compound in RP-HPLC?
Level: Advanced
Methodological Answer:
ΔG (Gibbs free energy of adsorption) and V (molecular volume) correlate with retention time (tR):
- Model Calibration: Use Table 3 (ΔG = −8.2 kJ/mol, V = 450 ų for impurity C/D) to predict tR under varying mobile phase conditions.
- Limitations: Positional isomers share identical ΔG/V values in zero-order approximations, necessitating experimental data for differentiation .
Q. What impurity profiling approaches ensure comprehensive detection of this compound alongside pharmacopeial impurities?
Level: Advanced
Methodological Answer:
- Stability-Indicating Methods: Subject API to photolytic, thermal, and hydrolytic stress to simulate impurity formation pathways.
- Orthogonal Techniques: Pair RP-HPLC with HILIC-MS/MS for polar impurities (e.g., oxidized derivatives) .
- Pharmacopeial Alignment: Cross-validate against EP/USP monographs for impurity thresholds (e.g., ≤0.15% for unspecified impurities) .
Q. How are X-ray diffraction patterns utilized in polymorphic characterization of this compound?
Level: Advanced
Methodological Answer:
- XRD Protocol: Collect diffractograms between 10°–90° (2θ) with step size 0.01°. Compare impurity 4’s pattern with API to identify unique peaks (e.g., altered crystal packing due to chlorine position) .
- Quantitative Analysis: Use Rietveld refinement to estimate polymorphic purity.
Q. What experimental design considerations are critical for forced degradation studies assessing impurity 4 formation?
Level: Advanced
Methodological Answer:
- Stress Conditions: 0.1M HCl/NaOH (72 hrs, 60°C), 3% H₂O₂ (24 hrs, RT), and UV light (200 W·hr/m²).
- Sampling Intervals: Monitor degradation at 0, 6, 12, 24, 48, and 72 hrs to track impurity kinetics.
- Data Interpretation: Use mass balance calculations to distinguish primary degradation products from process-related impurities .
Q. How does positional isomerism influence genotoxic potential assessment of this compound?
Level: Advanced
Methodological Answer:
Properties
Molecular Formula |
C36H42Cl2N4O4 |
---|---|
Molecular Weight |
665.6 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43) |
InChI Key |
KPJGTZFMHRJHQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.